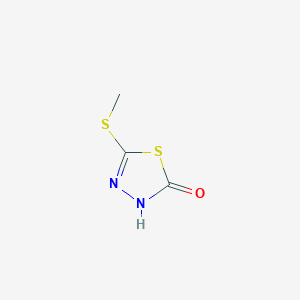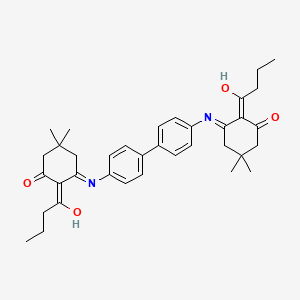
3,3'-(Biphenyl-4,4'-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one) is an organic compound with the molecular formula C36H44N2O4 It is characterized by its biphenyl core structure, which is linked to two butanoyl-5,5-dimethylcyclohex-2-en-1-one moieties through imino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction of two benzene rings, often using a palladium-catalyzed Suzuki coupling reaction.
Introduction of Imino Groups: The biphenyl core is then reacted with appropriate amines to introduce the imino groups.
Attachment of Butanoyl-5,5-dimethylcyclohex-2-en-1-one Moieties: The final step involves the reaction of the imino-functionalized biphenyl with butanoyl-5,5-dimethylcyclohex-2-en-1-one under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: The compound can be used in the development of new materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one) involves its interaction with specific molecular targets and pathways. The imino groups may interact with enzymes or receptors, modulating their activity. The biphenyl core can also play a role in stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one): A closely related compound with similar structural features.
3,3’-(Biphenyl-4,4’-diyldidiazene-2,1-diyl)bis(4-aminonaphthalene-1-sulfonic acid): Another compound with a biphenyl core and imino groups, but different functional groups attached.
Uniqueness
3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C36H44N2O4 |
|---|---|
Molekulargewicht |
568.7 g/mol |
IUPAC-Name |
(2E)-2-(1-hydroxybutylidene)-3-[4-[4-[[(2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-oxocyclohexylidene]amino]phenyl]phenyl]imino-5,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C36H44N2O4/c1-7-9-29(39)33-27(19-35(3,4)21-31(33)41)37-25-15-11-23(12-16-25)24-13-17-26(18-14-24)38-28-20-36(5,6)22-32(42)34(28)30(40)10-8-2/h11-18,39-40H,7-10,19-22H2,1-6H3/b33-29+,34-30+,37-27?,38-28? |
InChI-Schlüssel |
XJACXAMCPICGLE-SCLQZLQTSA-N |
Isomerische SMILES |
CCC/C(=C/1\C(=O)CC(CC1=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=C4/C(=C(\O)/CCC)/C(=O)CC(C4)(C)C)(C)C)/O |
Kanonische SMILES |
CCCC(=C1C(=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=C4CC(CC(=O)C4=C(CCC)O)(C)C)CC(CC1=O)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


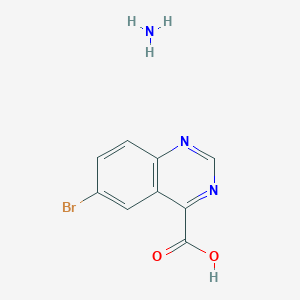
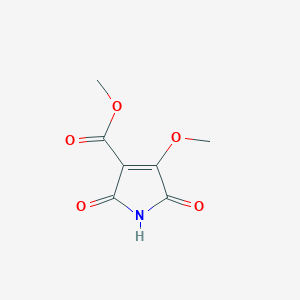
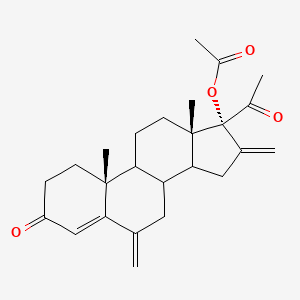
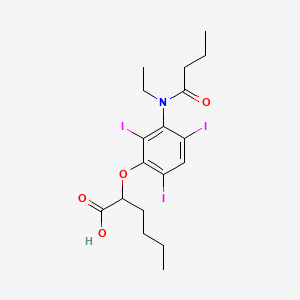
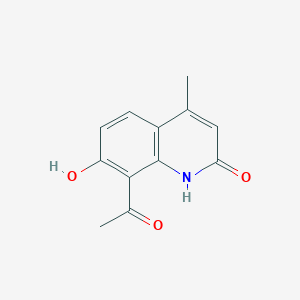
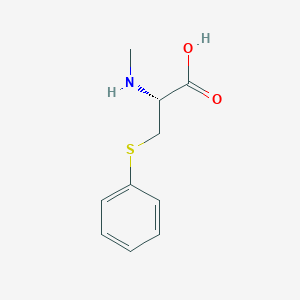
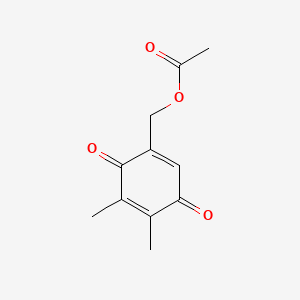

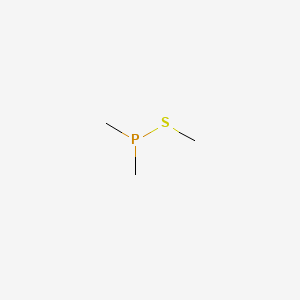
![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)

![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
![3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid](/img/structure/B13820411.png)
